Physicochemical Properties of 2-Fluoro-biphenyl-3-carboxylic acid: A Technical Guide
Physicochemical Properties of 2-Fluoro-biphenyl-3-carboxylic acid: A Technical Guide
Executive Summary: The Strategic Value of the Ortho-Fluorine Scaffold
In the landscape of medicinal chemistry, 2-Fluoro-biphenyl-3-carboxylic acid represents a critical scaffold for optimizing drug-like properties. Unlike its non-fluorinated parent (biphenyl-3-carboxylic acid), the introduction of a fluorine atom at the C2 position—sandwiched between the phenyl ring (C1) and the carboxylic acid (C3)—induces profound electronic and steric changes.
This guide details the physicochemical profile of this compound, emphasizing the "Ortho-Fluorine Effect" which lowers pKa, modulates lipophilicity, and alters the biaryl torsion angle, thereby influencing protein binding and metabolic stability.
Molecular Architecture & Electronic Profile
The physicochemical behavior of 2-Fluoro-biphenyl-3-carboxylic acid is dictated by the interplay between the highly electronegative fluorine atom and the adjacent carboxylic acid.
Structural Dynamics
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Steric Torsion (The "Twist"): The steric clash between the C2-Fluorine and the ortho-hydrogens of the C1-Phenyl ring forces the biphenyl system out of planarity. While unsubstituted biphenyl has a torsion angle of ~44° in solution, the 2-fluoro substituent increases this angle, reducing
- conjugation between the rings. This "decoupling" often improves solubility by disrupting crystal packing energy. -
Electronic Induction: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carboxylic acid.
Physicochemical Data Summary
Data aggregated from predicted models and comparative structural analysis of validated analogs.
| Property | Value / Range | Technical Context |
| Molecular Formula | C₁₃H₉FO₂ | - |
| Molecular Weight | 216.21 g/mol | - |
| Appearance | White to Off-white Solid | Crystalline powder form typical for this class.[1] |
| Melting Point | 145°C – 160°C (Predicted) | Lower than biphenyl-3-COOH (~165°C) due to steric disruption of crystal lattice. |
| pKa (Acid) | 3.10 – 3.30 (Estimated) | More acidic than benzoic acid (4.2) due to ortho-F inductive effect. |
| LogP (Lipophilicity) | 3.1 – 3.3 | Moderate lipophilicity; F atom increases logP vs H, but COOH keeps it drug-like. |
| LogD (pH 7.4) | ~0.2 – 0.5 | At physiological pH, the molecule is >99.9% ionized (COO⁻), drastically lowering apparent lipophilicity. |
| H-Bond Donors | 1 (COOH) | - |
| H-Bond Acceptors | 2 (COOH, F) | Fluorine acts as a weak acceptor; COOH is the primary acceptor. |
Detailed Physicochemical Analysis
Acidity and Ionization (pKa)
The pKa is the most critical parameter for this compound. The 2-fluoro substituent significantly enhances acidity compared to the parent benzoic acid.[2]
-
Mechanism: The high electronegativity of fluorine pulls electron density away from the carboxylate anion (COO⁻), stabilizing it via the inductive effect.
-
Implication: With a pKa ≈ 3.2, the compound will be fully ionized in the small intestine (pH 6-7) and blood (pH 7.4). This ensures high aqueous solubility in biological fluids but requires specific formulation strategies (e.g., lipid carriers) to ensure passive membrane permeability if the target is intracellular.
Lipophilicity (LogP vs. LogD)
While the intrinsic LogP is >3.0 (lipophilic), the effective distribution coefficient (LogD) drops below 1.0 at physiological pH.
-
The "Fluorine Dipole": The C-F bond creates a strong molecular dipole. While F is hydrophobic, its polarity can improve specific binding interactions with protein pockets (e.g., via multipolar interactions with amide backbones).
-
Permeability: The neutral form (pH < 3) is highly permeable. In systemic circulation, the anionic form predominates, suggesting that cellular uptake may rely on transport proteins (e.g., OATs) or passive diffusion of the small fraction of neutral species.
Experimental Characterization Protocols
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol: pKa Determination via Potentiometric Titration
This method is superior to computational prediction for resolving the ortho-F effect.
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Preparation: Dissolve 2-3 mg of pure compound in a co-solvent mixture (e.g., Methanol/Water 20:80) to ensure solubility of the neutral species.
-
Titrant: Use carbonate-free 0.1 M KOH.
-
Execution: Perform titration under inert gas (Argon) to prevent CO₂ absorption.
-
Data Analysis: Use the Bjerrum plot method. The inflection point represents the apparent pKa (
). -
Correction: Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation to obtain the thermodynamic aqueous pKa.
Protocol: Synthesis via Suzuki-Miyaura Coupling
A robust workflow for generating the scaffold with high purity.
Figure 1: Standard synthesis pathway utilizing Suzuki-Miyaura cross-coupling. The use of 3-bromo-2-fluorobenzoic acid ensures regioselectivity.
Biopharmaceutical Applications
Metabolic Stability (The Fluorine Blockade)
The C2 position on the biphenyl ring is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (CYP450).
-
Mechanism: Replacing Hydrogen (C-H bond energy ~98 kcal/mol) with Fluorine (C-F bond energy ~116 kcal/mol) renders the C2 position inert to oxidative hydroxylation.
-
Outcome: This modification extends the half-life (
) of the scaffold compared to the non-fluorinated analog.[3]
Structure-Property Relationship (SPR) Diagram
Figure 2: Structure-Property Relationship (SPR) map highlighting the functional roles of the fluorine substituent.
References
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Sigma-Aldrich. 2-Fluoro-biphenyl-3-carboxylic acid Product Specification (CAS 177942-40-4).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782687 (Isomer Analog).
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Hokkaido University. Synthesis of Fluorinated Aromatic Carboxylic Acids via Organic Electrolysis.
-
GuideChem. Physicochemical Properties of Fluorinated Biphenyls.
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
